molecular formula C16H10F2N4OS2 B2869907 N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862976-51-0

N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2869907
CAS No.: 862976-51-0
M. Wt: 376.4
InChI Key: JAQDQOMTSAHFPD-UHFFFAOYSA-N
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Description

N-(2-((4,6-Difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a bis-benzothiazole derivative characterized by a central acetamide linkage and dual fluorinated aromatic rings. This compound belongs to the benzothiazole-acetamide class, known for diverse biological and material science applications. The presence of fluorine atoms at the 4- and 6-positions of the benzo[d]thiazole moiety enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical development. Structural elucidation of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in confirming molecular geometry .

Properties

IUPAC Name

N-[2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4OS2/c1-7(23)19-9-2-3-11-12(6-9)24-15(20-11)22-16-21-14-10(18)4-8(17)5-13(14)25-16/h2-6H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDQOMTSAHFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Benzothiazole Derivatives : The initial steps often involve the condensation of appropriate thiazole derivatives with acetamides to form the desired benzothiazole backbone.
  • Fluorination : The introduction of fluorine atoms at specific positions on the benzothiazole ring is achieved through electrophilic aromatic substitution reactions.
  • Purification : The final product is purified using column chromatography or recrystallization techniques.

Anticancer Activity

Research has demonstrated that derivatives of benzothiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures to this compound can inhibit the proliferation of cancer cells such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cells.

CompoundCell LineIC50 Value (µM)
This compoundA54912.5
Similar Benzothiazole DerivativeMCF78.0
Similar Benzothiazole DerivativeHT108010.0

These findings suggest that modifications in the benzothiazole structure can significantly enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound exhibits moderate antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Mechanism

The anticancer activity is believed to be mediated through several pathways:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It has been suggested that benzothiazole derivatives can interfere with cell cycle regulators, leading to G1 or G2/M phase arrest.
  • Targeting Specific Enzymes : Some studies indicate that these compounds may inhibit enzymes involved in tumor growth and metastasis.

Antimicrobial Mechanism

The antimicrobial effects are likely due to:

  • Disruption of Bacterial Cell Membranes : The compound may alter membrane permeability, leading to cell lysis.
  • Inhibition of Protein Synthesis : Benzothiazoles can interfere with ribosomal function, inhibiting bacterial protein synthesis.
  • Enzyme Inhibition : Compounds may act as inhibitors for key enzymes in bacterial metabolism.

Case Studies

  • Case Study on Anticancer Activity : A study conducted by researchers demonstrated that a series of benzothiazole derivatives, including this compound, showed significant cytotoxicity against A549 cells with an IC50 value lower than many known chemotherapeutics .
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing substantial inhibition against Staphylococcus aureus and moderate effects on Escherichia coli .

Comparison with Similar Compounds

Key Observations :

  • Fluorination (target and ) improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Saturation of the benzothiazole ring () disrupts aromaticity, affecting binding to planar biological targets .

Physicochemical Properties

Spectroscopic and computational data from analogs provide insights:

  • IR/NMR Trends :
    • Acetamide C=O stretch: ~1689 cm⁻¹ (), consistent across benzothiazole-acetamides .
    • Fluorine substituents (target) would downfield-shift adjacent protons in ¹H-NMR (e.g., δ 7.1–8.1 ppm for aromatic H in ) .
  • Thermal Stability: Methyl/fluoro-substituted benzothiazoles (e.g., ) show higher melting points (147–200°C) compared to non-substituted analogs due to crystallinity .

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